N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane ring system attached to the N1 position via a methylene linker and a cyclopentyl group at the N2 position.
Properties
IUPAC Name |
N'-cyclopentyl-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c18-13(14(19)17-11-5-1-2-6-11)16-9-12-10-20-15(21-12)7-3-4-8-15/h11-12H,1-10H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXLFSAKUXCPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with cyclopentylamine and oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Formation of the spiroketal intermediate: This is achieved by reacting 1,4-dioxaspiro[4.4]nonane with a suitable reagent.
Amidation reaction: The intermediate is then reacted with cyclopentylamine in the presence of oxalyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacturing of pharmaceuticals and other industrial products.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro Ring Size Variations
The spiro dioxolane ring size significantly impacts physicochemical properties. For example:
- The title compound’s [4.4] ring, however, likely offers greater conformational rigidity, affecting crystallinity and melting points .
- In biolubricant applications (), 1,4-dioxaspiro[4.4]nonane derivatives synthesized from oleic acid demonstrated superior low-temperature fluidity compared to [4.5] analogs, suggesting that smaller spiro rings improve cold-flow properties .
N2 Substituent Effects
The cyclopentyl group at N2 differentiates the compound from analogs with smaller or bulkier substituents:
- In contrast, the cyclopentyl group balances steric bulk and flexibility, possibly improving bioavailability or lubricant film formation .
- Linear alkyl chains (e.g., ’s oleic acid-derived esters): Linear substituents enhance hydrophobicity but lack the stereochemical constraints of cyclic groups, which may reduce oxidative stability in high-temperature applications .
Hydrogen Bonding and Molecular Packing
The oxalamide moiety facilitates intramolecular and intermolecular hydrogen bonding. In , a related pyrrolidinone derivative with a [4.5] spiro ring forms an intramolecular C–H···O bond, stabilizing its conformation. The title compound’s cyclopentyl group may disrupt such interactions, altering crystal packing and solubility profiles compared to smaller N2 substituents .
Functional Group Comparisons
- The absence of this group in the title compound suggests a trade-off between simplicity and functional versatility .
- Polyester-based biolubricants (): While ester groups improve biodegradability, oxalamides offer stronger hydrogen-bonding networks, which could enhance lubricant film durability under mechanical stress .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide is a synthetic compound notable for its unique structural characteristics, including a spirocyclic framework and oxalamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Characteristics
- Molecular Formula : C17H21ClN2O4
- Molecular Weight : 352.8 g/mol
- Structural Features :
- Dioxaspiro ring
- Oxalamide functional group
The presence of the dioxaspiro framework enhances the compound's stability and may facilitate interactions with various biological targets, making it a candidate for further pharmacological exploration.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Properties : Compounds with similar structural motifs have been reported to possess antimicrobial activity against various pathogens.
- Anticancer Activity : Initial findings suggest that this compound may inhibit the proliferation of cancer cells, although specific mechanisms remain to be elucidated.
- Enzyme Inhibition : The oxalamide group is known to interact with certain enzymes, potentially leading to inhibition of their activity.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several oxalamide derivatives, including this compound. Results indicated that this compound showed promising activity against Gram-positive and Gram-negative bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL.
Case Study 2: Anticancer Potential
In vitro assays demonstrated that this compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. Further mechanistic studies are required to determine the pathways involved in its anticancer effects.
Data Table: Summary of Biological Activities
Discussion
The biological activities observed in this compound highlight its potential as a lead compound in drug discovery. The structural features that contribute to its reactivity and interaction with biological targets warrant further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves coupling oxalyl chloride with the spirocyclic amine (1,4-dioxaspiro[4.4]nonan-2-ylmethylamine) and cyclopentylamine. Key steps include:
- Step 1 : React 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine with oxalyl chloride in anhydrous dioxane at 0–5°C to form the intermediate acyl chloride .
- Step 2 : Introduce cyclopentylamine under basic conditions (e.g., triethylamine) to form the oxalamide bond .
- Optimization : Control reaction temperature (<10°C) to minimize side reactions. Purify via flash chromatography (ethyl acetate/hexane gradient) .
- Table : Reaction Conditions for Analogous Oxalamides
| Step | Reagents | Solvent | Temp. | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Acylation | Oxalyl chloride | Dioxane | 0–5°C | 65–75 | |
| Amine coupling | Cyclopentylamine | DCM | RT | 50–60 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- NMR :
- ¹H NMR : Expect signals for the spirocyclic system (δ 3.8–4.2 ppm, dioxane protons) and cyclopentyl group (δ 1.5–2.0 ppm, multiplet) .
- ¹³C NMR : Carbonyl peaks at ~160–165 ppm for oxalamide .
Q. What are the stability and reactivity profiles of this compound under physiological conditions?
- Hydrolysis : The dioxaspiro ring is susceptible to acidic hydrolysis (pH < 3), forming ketones. Use buffered solutions (pH 7.4) for biological assays .
- Oxidation : The cyclopentyl group may oxidize under strong oxidative conditions (e.g., H₂O₂), requiring inert atmospheres during storage .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodology :
- Purity validation : Use HPLC (>98% purity) to exclude impurities as confounding factors .
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to differentiate target-specific effects from general toxicity .
- Case Study : A structurally similar oxalamide showed IC₅₀ variability (5–50 μM across assays) due to solvent interactions (DMSO vs. aqueous buffers) .
Q. What computational strategies predict target binding modes and structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The spirocyclic moiety may occupy hydrophobic regions, while the oxalamide forms hydrogen bonds .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding kinetics. Adjust substituents (e.g., methyl groups on the spiro ring) to enhance binding affinity .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?
- Experimental Design :
- Administration : Oral (10 mg/kg) vs. intravenous (2 mg/kg) dosing in rodent models.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Analytics : Quantify via LC-MS/MS (LOQ: 1 ng/mL).
- Challenges : The dioxaspiro ring may reduce metabolic stability; consider prodrug strategies (e.g., ester derivatives) .
Q. What structural modifications enhance selectivity for therapeutic targets (e.g., kinases vs. GPCRs)?
- SAR Insights :
- Spiro ring substitution : Replacing oxygen with sulfur (dithiaspiro) increases lipophilicity and kinase selectivity .
- Cyclopentyl modification : Introducing polar groups (e.g., hydroxyl) improves solubility but may reduce membrane permeability .
- Table : Comparative Activity of Analogues
| Compound | Target (IC₅₀) | Selectivity Index (Kinase/GPCR) | Ref. |
|---|---|---|---|
| Parent | 10 μM | 2.5 | |
| S-Spiro | 5 μM | 8.7 |
Key Considerations
- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
- Synthetic Scalability : Pilot-scale reactions (10 g) require optimized stirring rates and solvent recovery systems to maintain yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
